Dalpiciclib
描述
Dalpiciclib is a novel, highly selective, small molecule inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It has shown promising anti-tumor activity in various preclinical models and is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer . In China, this compound is approved for use in combination with fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative recurrent or metastatic breast cancer in patients who have progressed after previous endocrine therapy .
准备方法
达尔西利布是通过一系列化学反应合成的,其中涉及形成吡啶并 [2,3-d]嘧啶-7-酮作为核心结构。合成路线通常包括以下步骤:
吡啶并 [2,3-d]嘧啶-7-酮核的形成: 这是通过涉及适当前体的环化反应实现的。
环戊基和哌啶基的引入: 这些基团是通过使用合适的试剂进行取代反应引入的。
最后的乙酰化步骤: 最后一步涉及对核心结构进行乙酰化以产生达尔西利布.
达尔西利布的工业生产方法包括优化这些合成路线,以确保高收率和纯度。这包括控制反应条件,例如温度、压力和使用催化剂来提高反应效率。
化学反应分析
达尔西利布会经历各种化学反应,包括:
氧化: 达尔西利布会发生氧化反应,尤其是在哌啶基,导致形成氧化衍生物。
还原: 还原反应可能发生在吡啶并 [2,3-d]嘧啶-7-酮核上,导致形成还原衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。这些反应形成的主要产物通常是具有修饰官能团的达尔西利布衍生物。
科学研究应用
作用机制
达尔西利布通过抑制细胞周期蛋白依赖性激酶 4 和 6 发挥作用。这些激酶在细胞周期调控中起着至关重要的作用,尤其是从 G1 期过渡到 S 期。 通过抑制这些激酶,达尔西利布阻止视网膜母细胞瘤蛋白的磷酸化,导致细胞周期停滞并抑制细胞增殖 。 这种机制在激素受体阳性、人表皮生长因子受体 2 阴性乳腺癌细胞中特别有效,这些细胞依赖于细胞周期蛋白依赖性激酶 4 和 6 来维持其生长和存活 .
相似化合物的比较
达尔西利布属于一类被称为细胞周期蛋白依赖性激酶抑制剂的化合物。类似的化合物包括:
帕博西利布: 另一种用于治疗激素受体阳性、人表皮生长因子受体 2 阴性晚期乳腺癌的细胞周期蛋白依赖性激酶 4 和 6 抑制剂。
瑞博西利布: 一种细胞周期蛋白依赖性激酶 4 和 6 抑制剂,其作用机制与达尔西利布和帕博西利布类似。
达尔西利布的化学结构和对细胞周期蛋白依赖性激酶 4 和 6 的特异性结合亲和力是独一无二的。 它在临床试验中显示出有希望的结果,尤其是在与其他疗法联合使用时,被认为是细胞周期蛋白依赖性激酶抑制剂类药物的宝贵补充 .
属性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLSPUSUBJWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637781-04-4 | |
Record name | Dalpiciclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637781044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DALPICICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZHA5P4PFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。